7-Chloro-2,3-dihydro-1-benzofuran-3-amine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Researchers often face inconsistent supply of regiochemically pure 2,3-dihydrobenzofuran-3-amine building blocks, compromising SAR integrity. This 7-chloro derivative (CAS 939757-40-1) resolves that with certified purity and full characterization. Key advantages: • 7-Cl substituent enhances lipophilicity (~+0.5 logP) and electronic tuning for CNS drug design • Primary amine enables rapid diversification into amide, sulfonamide, or secondary amine libraries • Racemic scaffold suitable for chiral resolution to enantiopure (R)- or (S)-intermediates • Reliably in stock at 95% purity with HPLC/NMR verification, ready for global dispatch.

Molecular Formula C8H8ClNO
Molecular Weight 169.61
CAS No. 939757-40-1
Cat. No. B2390132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,3-dihydro-1-benzofuran-3-amine
CAS939757-40-1
Molecular FormulaC8H8ClNO
Molecular Weight169.61
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)Cl)N
InChIInChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2
InChIKeyJMNUJABIUFDNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2,3-dihydro-1-benzofuran-3-amine: Product Overview


7-Chloro-2,3-dihydro-1-benzofuran-3-amine (C₈H₈ClNO, MW 169.61 g/mol) is a halogenated 2,3-dihydrobenzofuran-3-amine derivative bearing a chlorine atom at the 7-position and a primary amine at the 3-position [1]. The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drug candidates [2]. Key computed physicochemical properties include an XLogP3 of 1.2, a topological polar surface area (TPSA) of 35.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds [1]. Vendor-certified purity typically ranges from 95% to 97%, with full spectroscopic characterization (NMR, HPLC, GC) provided on request .

Halogenated core: 7-Chloro-2,3-dihydrobenzofuran scaffold for CNS SAR
Primary amine handle: Enables amide, sulfonamide, or secondary amine library synthesis
Multi-vendor QC: Supplied with full spectroscopic characterization (≥95–97% purity)

Substitution Risks of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine


Within the 2,3-dihydrobenzofuran-3-amine class, the position and electronic nature of the ring substituent directly modulate lipophilicity, amine basicity, and hydrogen-bonding capacity—parameters that govern target engagement, permeability, and metabolic stability [1][2]. The unsubstituted parent compound (2,3-dihydro-1-benzofuran-3-amine, MW 135.16 g/mol) lacks the lipophilic and electron-withdrawing character conferred by the 7-chloro substituent, while positional isomers (e.g., 5-chloro or 6-chloro) distribute electron density differently across the aromatic ring, potentially altering π-stacking interactions and metabolic soft spots. Procuring the specific 7-chloro regioisomer ensures that the electronic and steric parameters intended for a given structure–activity relationship (SAR) series are preserved, avoiding confounding variables in lead optimization campaigns.

! Unsubstituted parent lacks the 7-chloro electron-withdrawing effect, altering lipophilicity and amine basicity.
! Positional isomers (5-/6-chloro) shift electron density distribution, potentially changing π-stacking and metabolic soft spots.

Quantitative Evidence: 7-Chloro-2,3-dihydro-1-benzofuran-3-amine vs. Analogs


Lipophilicity Enhancement by Chlorine Substitution

The 7-chloro substituent increases computed lipophilicity relative to the unsubstituted parent scaffold. The target compound exhibits an XLogP3 of 1.2 [1], whereas the unsubstituted 2,3-dihydro-1-benzofuran-3-amine is estimated to have an XLogP3 of approximately 0.7 (class-level inference based on fragment-based calculation; an exact PubChem value for the unsubstituted analog is not available at the time of this guide). This ΔLogP of approximately +0.5 log units is consistent with the Hansch π value for aromatic chlorine (π ≈ +0.71) [2].

Lipophilicity Shift (XLogP3)
Cross-study comparable
ΔXLogP3 ≈ +0.5
Target 1.2 vs unsubstituted ~0.7
Reported logP shift suggests permeability enhancement context
Hansch π for Cl (+0.71); class-level inference
Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Electron-Withdrawing Effect: Chloro vs. Fluoro

The Hammett σₚ constant provides a quantitative measure of the electron-withdrawing capacity of the para-substituent relative to the amine at the 3-position. The 7-chloro substituent has σₚ = 0.23, compared with σₚ = 0.06 for 7-fluoro and σₚ = 0.23 for 7-bromo [1]. The chloro substituent thus exerts a significantly stronger electron-withdrawing effect than fluoro, which is expected to lower the pKa of the adjacent amine by approximately 0.3–0.5 units relative to the 7-fluoro analog [2].

Hammett σₚ Comparison
Class-level inference
Target (Cl): σₚ=0.23
Comparator (F): σₚ=0.06
Δσₚ +0.17; estimated amine pKa reduction 0.3–0.5 units
Alters protonation state at physiological pH
pKa shift from σₚ × ρ (anilinium-type); context-dependent
Physical Organic Chemistry SAR Amine Basicity

Conformational Rigidity of the Scaffold

The target compound possesses zero rotatable bonds [1], making it one of the most conformationally constrained primary amines in the 2,3-dihydrobenzofuran-3-amine class. By contrast, N-methyl or N-ethyl derivatives contain 1–2 additional rotatable bonds, and 2-substituted analogs introduce further degrees of freedom. The rigid scaffold reduces the entropic penalty upon target binding, a principle well-established in fragment-based drug discovery [2].

Conformational Rigidity
Class-level inference
0 rotatable bonds
vs 1–2 in N-alkyl analogs
Reduced entropic penalty upon target binding
May improve binding affinity by 0.5–1.5 kcal/mol (reported)
Conformational Analysis Binding Entropy Ligand Design

Vendor Quality Control and Analytical Data

Multiple independent vendors supply 7-Chloro-2,3-dihydro-1-benzofuran-3-amine with batch-specific purity documentation. Bidepharm provides ≥95% purity with NMR, HPLC, and GC verification . Dempochem offers 97% purity , and CymitQuimica (Fluorochem brand) offers 95% purity . In contrast, less common positional isomers or non-halogenated analogs are frequently available only from single vendors without comparable analytical rigor, introducing batch-to-batch variability into sensitive SAR studies.

Multi-Vendor Purity
Data to verify
≥95–97%
3 vendors, full QC panel (NMR, HPLC, GC)
Broad analytical characterization supports batch consistency
Sources not provided; verify with supplier COA
Chemical Procurement Quality Control Reproducibility

Application Scenarios for 7-Chloro-2,3-dihydro-1-benzofuran-3-amine


CNS Lead Optimization

The 7-chloro substituent elevates XLogP3 by approximately 0.5 log units relative to the unsubstituted scaffold, improving predicted passive membrane permeability [1]. The primary amine provides a versatile synthetic handle for generating amide, sulfonamide, or secondary amine libraries, enabling rapid SAR exploration around a CNS-penetrant benzofuran core [2].

Herbicidal Intermediate

Patent literature discloses 7-chloro-2,3-dihydrobenzofuran derivatives exhibiting herbicidal activity against barnyard grass and broadleaf weeds in paddy rice, with low phytotoxicity to the crop [3]. The 3-amine group enables subsequent acylation or carbamoylation to fine-tune herbicidal potency and selectivity.

Chiral Building Block for Asymmetric Synthesis

The 3-position of the dihydrofuran ring is a stereogenic center when the ring is unsymmetrically substituted. The racemic 7-chloro-2,3-dihydro-1-benzofuran-3-amine serves as a precursor for chiral resolution or asymmetric synthesis of enantiopure (R)- or (S)-benzofuran-3-amines, which are increasingly employed as intermediates for enantioselective drug candidates targeting CNS disorders [2].

Probing Halogen Effects on Amine Basicity

The distinct Hammett σₚ value of the 7-chloro group (0.23 vs. 0.06 for 7-fluoro) makes this compound a useful tool for studying the impact of halogen electronegativity on amine pKa, target binding, and pharmacokinetic properties in a matched molecular pair analysis [4].

Application
Selection Property
Validation Focus
CNS lead optimization research
Chlorine-substituted benzofuran scaffold
Permeability & amine handle validation
Herbicide lead research (paddy rice)
2,3-Dihydrobenzofuran-3-amine core
Herbicidal activity screening (patent context)
Chiral building block for asymmetric synthesis
Racemic amine for resolution
Enantiomeric purity & stereochemical outcome
Halogen electronic effect studies
7-Chloro Hammett σₚ value
Basicity & target binding shift in matched pairs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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